(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-1433, also known as 4-[(prop-2-yn-1-yl)oxy]benzaldehyde, is an organic compound with the molecular formula C10H8O2. It is a benzaldehyde derivative with a propynyl group attached to the oxygen atom of the benzene ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: BB-1433 can be synthesized through the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of BB-1433 follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: BB-1433 undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-[(prop-2-yn-1-yl)oxy]benzoic acid.
Reduction: 4-[(prop-2-yn-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BB-1433 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and polymers.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of BB-1433 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the propynyl group, making it less versatile in synthetic applications.
4-[(prop-2-yn-1-yl)oxy]benzoic acid: An oxidized form of BB-1433 with different chemical properties.
4-[(prop-2-yn-1-yl)oxy]benzyl alcohol: A reduced form of BB-1433 with distinct reactivity.
Uniqueness: BB-1433 is unique due to the presence of both an aldehyde group and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C17H31N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide |
InChI |
InChI=1S/C17H31N3O5/c1-10(2)13(14(21)17(24)20-25)16(23)19-12(15(22)18-3)9-11-7-5-4-6-8-11/h10-14,21,25H,4-9H2,1-3H3,(H,18,22)(H,19,23)(H,20,24)/t12-,13+,14-/m0/s1 |
InChI Key |
OOYLWSYMDSXZMO-MJBXVCDLSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)NC |
Canonical SMILES |
CC(C)C(C(C(=O)NO)O)C(=O)NC(CC1CCCCC1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.